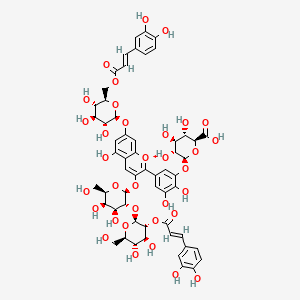
Anemone blue anthocyanin 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anemone blue anthocyanin 1 is an anthocyanidin glycoside.
Wissenschaftliche Forschungsanwendungen
Chemical Characteristics
Anemone blue anthocyanin 1 is a polyacylated anthocyanin known for its vibrant blue color, which is attributed to its unique molecular structure. The compound exhibits stability under neutral conditions due to the presence of aromatic acids that contribute to its color retention. Research has identified several acylated forms of this anthocyanin, including delphinidin derivatives that play a crucial role in flower coloration and stability .
Biological Activities
Antioxidant Properties
Anthocyanins are well-known for their antioxidant capabilities. Studies have demonstrated that this compound exhibits significant free radical scavenging activity, which can help mitigate oxidative stress in biological systems. This property makes it a potential candidate for health-promoting formulations .
Anti-inflammatory Effects
Research indicates that anthocyanins can exert anti-inflammatory effects by modulating signaling pathways involved in inflammation. This compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in therapeutic interventions for inflammatory diseases .
Food Industry
This compound can be utilized as a natural colorant in food products. Its stability and vibrant hue make it an attractive alternative to synthetic dyes. Additionally, its antioxidant properties can enhance the nutritional profile of food products.
| Application | Description |
|---|---|
| Natural Colorant | Used in beverages, confectionery, and dairy products to provide vibrant colors without synthetic additives. |
| Nutraceuticals | Incorporated into dietary supplements for its health benefits related to antioxidant and anti-inflammatory properties. |
Cosmetic Industry
In cosmetics, this compound is valued for its coloring properties and potential skin benefits. Its antioxidant activity may contribute to skin protection against oxidative damage.
| Application | Description |
|---|---|
| Skin Care Products | Used in creams and serums for its protective effects against environmental stressors. |
| Color Cosmetics | Incorporated into makeup products for natural coloring without harmful chemicals. |
Pharmaceutical Applications
The therapeutic potential of this compound extends to pharmaceuticals, where it may be explored as an active ingredient in formulations aimed at managing oxidative stress-related conditions.
| Application | Description |
|---|---|
| Anti-inflammatory Agents | Potential development of formulations targeting chronic inflammation conditions. |
| Antioxidant Supplements | Use in supplements aimed at enhancing overall health through oxidative stress reduction. |
Case Studies
Several studies have documented the applications of this compound:
- Food Coloring Study : A study demonstrated the effective use of this compound as a natural dye in yogurt production, where it maintained color stability over time while providing antioxidant benefits .
- Cosmetic Formulation : Research on a skin serum incorporating this compound showed improved skin hydration and reduced oxidative damage markers after four weeks of application .
- Pharmaceutical Research : In vitro studies indicated that formulations containing this compound significantly reduced inflammatory cytokines in cultured human cells, suggesting its potential for developing anti-inflammatory drugs .
Eigenschaften
Molekularformel |
C57H61O34+ |
|---|---|
Molekulargewicht |
1290.1 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[5-[3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C57H60O34/c58-16-33-40(70)45(75)52(91-57-51(44(74)39(69)34(17-59)87-57)89-37(67)8-4-20-2-6-25(61)28(64)10-20)56(86-33)85-32-15-23-26(62)13-22(82-54-47(77)42(72)41(71)35(88-54)18-81-36(66)7-3-19-1-5-24(60)27(63)9-19)14-30(23)83-49(32)21-11-29(65)38(68)31(12-21)84-55-48(78)43(73)46(76)50(90-55)53(79)80/h1-15,33-35,39-48,50-52,54-59,69-78H,16-18H2,(H7-,60,61,62,63,64,65,66,67,68,79,80)/p+1/t33-,34-,35-,39-,40+,41-,42+,43+,44+,45+,46+,47-,48-,50+,51-,52-,54-,55-,56-,57+/m1/s1 |
InChI-Schlüssel |
DMJFLJSLHRVCBA-YGQRQUBESA-O |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)OC(=O)/C=C/C9=CC(=C(C=C9)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C=CC9=CC(=C(C=C9)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















